N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a chlorobenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the chlorobenzyl group: The chlorobenzyl group can be attached through nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinecarboxamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide
- N-(2-fluorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- N-(2-chlorobenzyl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide
Uniqueness
N-(2-chlorobenzyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c21-18-6-2-1-4-15(18)12-23-19(25)16-5-3-11-24(13-16)20(26)14-7-9-17(22)10-8-14/h1-2,4,6-10,16H,3,5,11-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTWHKXCLAUIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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